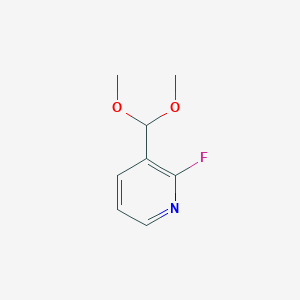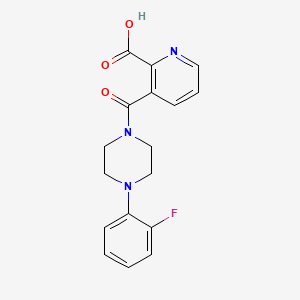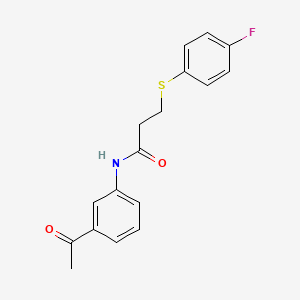
N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfanylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfanylpropanamide and related compounds involves multi-step reactions with careful selection of reagents and conditions. For instance, the synthesis of a thiophene-containing compound was achieved by reacting malononitrile with CS2 in the presence of K2CO3 under reflux in DMF, followed by reaction with chloroacetone and cyclization . Similarly, the synthesis of antiviral molecules involved characterizing the compounds using spectroscopic techniques after their formation . The preparation of sulfanilamide derivatives also required a series of reactions, characterized by various spectroscopic methods . These processes highlight the complexity and precision required in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of these compounds is often determined using X-ray crystallography, which provides detailed information about the geometry and intramolecular interactions. For example, the thiophene compound's structure was stabilized by an intramolecular N-H···O interaction forming an S6 ring motif . The antiviral molecules showed near-planarity between the phenyl and pyrimidine rings, with strong hydrogen-bonded N-H···N intermolecular interactions . The sulfanilamide derivatives exhibited distinct molecular conformations and hydrogen bonding networks . These structural analyses are crucial for understanding the properties and potential reactivity of the compounds.
Chemical Reactions Analysis
The reactivity of these compounds can be influenced by their molecular structure. For instance, the presence of intramolecular hydrogen bonding can affect the reactivity of certain functional groups . The intermolecular interactions observed in the antiviral molecules, such as hydrogen bonds, can also play a significant role in their chemical behavior, especially in biological environments . The thermal and antimicrobial studies of sulfanilamide derivatives provide additional insights into their reactivity and potential applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The vibrational spectroscopy studies provide insights into the rehybridization and hyperconjugation effects on the molecules . The thermal properties, such as melting points and thermal decomposition temperatures, are determined using thermogravimetric and differential scanning calorimetric methods . The electronic properties, including excitation energies and frontier orbital energies, are investigated using UV-Vis spectroscopy and density functional theory (DFT) calculations . These properties are essential for predicting the behavior of the compounds in various environments and for designing new materials with desired characteristics.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfanylpropanamide serves as a precursor in the synthesis of novel compounds with potential biological applications. For instance, researchers have developed various sulfonamide derivatives aiming at inhibiting carbonic anhydrase isozymes, which are targets for the treatment of conditions like glaucoma, epilepsy, and cancer. These studies show that modifications in the chemical structure of sulfonamide derivatives can lead to compounds with significant inhibitory activity against specific isozymes of carbonic anhydrase, demonstrating the chemical's role in the development of new therapeutic agents (Tuğrak et al., 2020).
Antimicrobial and Antitumor Activities
The chemical has also been implicated in the synthesis of compounds with antimicrobial and antitumor activities. By modifying its structure, researchers have synthesized new molecules that exhibit significant in vitro activity against various cancer cell lines. This suggests its potential utility in the development of new chemotherapeutic agents. Moreover, certain derivatives have shown antimicrobial activity, indicating possible applications in combating bacterial infections (Lahtinen et al., 2014).
Electrochemical Applications
Research into conducting polymers has identified derivatives of this compound as potential active materials for electrochemical capacitors. These studies explore the electroactive properties of such polymers, which can be rapidly doped and dedoped, suggesting their suitability for high-energy and high-power density storage devices. This application is crucial for the development of efficient and durable energy storage solutions (Rudge et al., 1994).
Optical and Material Science
In the field of materials science, derivatives of this compound have been investigated for their use in polymeric optical waveguide devices. The synthesis of fluorinated poly(arylene ether sulfide)s from this chemical has shown promising results in creating materials with desirable optical properties for use in telecommunications and other applications requiring the manipulation of light signals (Kim et al., 2001).
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2S/c1-12(20)13-3-2-4-15(11-13)19-17(21)9-10-22-16-7-5-14(18)6-8-16/h2-8,11H,9-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTZTKFQZOQOHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCSC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2515467.png)
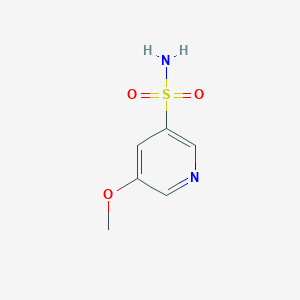

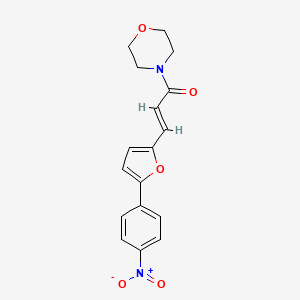
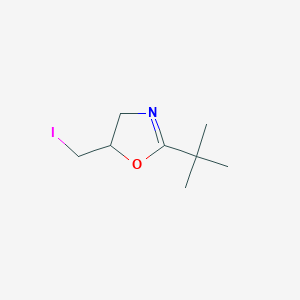
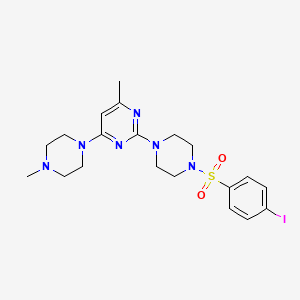
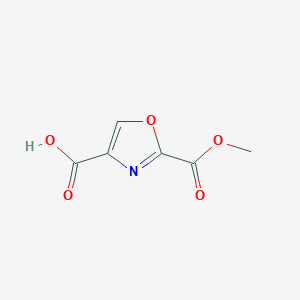
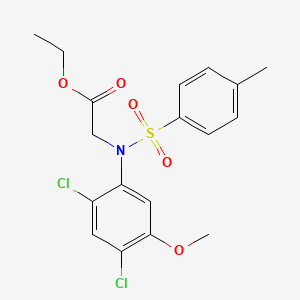
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2515479.png)
![N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2515481.png)
![5-ethyl-7-(4-isobutyrylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2515482.png)

